3-(Benzyloxy)-5-phenylthiophene-2-carboxylic acid
Description
3-(Benzyloxy)-5-phenylthiophene-2-carboxylic acid is a thiophene-based organic compound featuring a benzyloxy group at position 3, a phenyl group at position 5, and a carboxylic acid moiety at position 2. The benzyloxy substituent contributes steric bulk and modulates electronic properties via its electron-donating oxygen atom, while the carboxylic acid enables strong hydrogen bonding and enhances polarity.
Properties
IUPAC Name |
5-phenyl-3-phenylmethoxythiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3S/c19-18(20)17-15(21-12-13-7-3-1-4-8-13)11-16(22-17)14-9-5-2-6-10-14/h1-11H,12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWMCAWSRFMDJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(SC(=C2)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-phenylthiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boronic acid derivatives under mild and functional group-tolerant conditions .
Another method involves the use of boronic esters as protective groups in carbohydrate chemistry. This process includes acylation, silylation, and alkylation of glycoside-derived boronates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-5-phenylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic, alkaline, or neutral media.
Reduction: Lithium aluminum hydride (LiAlH4), borane-tetrahydrofuran (BH3/THF).
Substitution: Nitration reagents, Friedel-Crafts acylation reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of thiophene-2-carboxylic acids exhibit notable antibacterial properties. For instance, a study synthesized several 4,5-diaryl/heteroaryl thiophene-2-carboxylic acid derivatives, which were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could serve as potential antibacterial agents due to their effective inhibition of bacterial growth .
Anticancer Properties
The anticancer efficacy of thiophene derivatives has also been explored. A specific study focused on the synthesis and biological evaluation of various thiophene derivatives, including those similar to 3-(Benzyloxy)-5-phenylthiophene-2-carboxylic acid, against human prostate cancer cell lines (PC-3). The findings suggested that certain modifications to the thiophene structure could enhance anticancer activity .
Anti-Tubercular Activity
Another significant application is in the fight against tuberculosis. A series of 2-acylated and 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives were synthesized and tested for anti-tubercular activity. Some compounds exhibited promising results with minimal toxicity against VERO cells, indicating their potential as new anti-TB drugs .
Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The incorporation of benzyloxy groups can enhance solubility and processability, crucial for device fabrication.
Conductive Polymers
Research indicates that thiophene-based compounds can be polymerized to produce conducting polymers with applications in sensors and transistors. These materials benefit from the stability and conductivity imparted by the thiophene rings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed for characterization.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Step 1 | Phenylboronic acid + Thiophene derivative | Pd-catalyzed coupling | High |
| Step 2 | Carboxylation with CO₂ | High pressure, temperature | Moderate |
| Step 3 | Benzylation with benzyl bromide | Base-catalyzed reaction | High |
Case Study: Antibacterial Evaluation
In a comprehensive study evaluating multiple thiophene derivatives, researchers found that specific substitutions on the thiophene ring significantly enhanced antibacterial activity against both Gram-positive and Gram-negative strains. The study highlighted the structure-activity relationship (SAR) that guides future modifications to improve efficacy .
Case Study: Anti-TB Drug Development
A focused investigation on a subset of 5-phenylthiophene derivatives demonstrated their ability to inhibit Mycobacterium tuberculosis growth effectively. The most promising compounds showed MIC values between 1.9 to 7.7 μM, suggesting their potential as lead compounds for further development .
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-5-phenylthiophene-2-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The specific mechanism depends on the context of its application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations at Position 3
The substituent at position 3 of the thiophene ring significantly influences physicochemical and functional properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
*Molecular weights calculated based on formula.
Functional Group Impact
- Carboxylic Acid vs. Ester : The target compound’s carboxylic acid group (pKa ~2-3) enhances solubility in polar solvents and enables hydrogen bonding, unlike methyl esters (e.g., ), which are less acidic and more lipophilic .
- Benzyloxy vs. Piperidinyl Ethoxy: The benzyloxy group in the target compound provides rigid aromaticity, favoring π-π interactions.
Electronic and Steric Effects
- Halogenated Derivatives (): Substituting benzyloxy with halogenated benzoyl-amino groups (e.g., 2-bromo-4-chloro in ) improves docking affinity in antiviral studies, highlighting the role of halogen bonds and steric bulk in target recognition .
Biological Activity
3-(Benzyloxy)-5-phenylthiophene-2-carboxylic acid is a compound belonging to the thiophene family, known for its diverse biological activities. Thiophene derivatives have gained attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer, bacterial infections, and inflammation. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its antibacterial and anticancer properties.
Synthesis and Characterization
The synthesis of this compound typically involves several steps, including the formation of thiophene rings through reactions such as the Vilsmeier-Haack reaction. The compound can be characterized using techniques like NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Antibacterial Activity
Research has demonstrated that thiophene derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that compounds similar to this compound show promising results against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentrations (MICs) for these compounds often range from low micromolar concentrations, indicating their potential as effective antimicrobial agents .
| Compound Name | MIC (µM) | Bacterial Strain |
|---|---|---|
| This compound | 1.9 | Staphylococcus aureus |
| 5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid | 7.7 | Escherichia coli |
Anticancer Activity
The anticancer potential of thiophene derivatives has been widely studied, particularly their effects on various cancer cell lines. For example, this compound has been evaluated against the PC-3 prostate cancer cell line. The compound demonstrated significant growth inhibition, with IC50 values indicating effective cytotoxicity at relatively low concentrations. The mechanism of action is believed to involve modulation of key signaling pathways involved in cell proliferation and apoptosis .
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 (Prostate Cancer) | 15 |
Structure-Activity Relationship (SAR)
The biological activity of thiophene derivatives is often influenced by their structural features. The presence of specific substituents on the thiophene ring can enhance or diminish their activity. For instance:
- Electron-withdrawing groups can increase antibacterial potency.
- Hydrophobic groups may enhance membrane permeability, improving efficacy against bacterial cells.
Research suggests that modifications in the phenyl group or the carboxylic acid moiety can significantly affect the compound's interaction with biological targets .
Case Studies
- Antibacterial Evaluation : A study evaluated a series of thiophene derivatives for their antibacterial properties against multiple bacterial strains. The results indicated that compounds with benzyloxy substitutions exhibited superior activity compared to their unsubstituted counterparts .
- Anticancer Studies : Another investigation focused on the anticancer effects of thiophene derivatives in vitro using various cancer cell lines. The findings revealed that certain modifications led to enhanced cytotoxicity and induced apoptosis through caspase activation pathways .
Q & A
Q. What are the standard synthetic routes for 3-(Benzyloxy)-5-phenylthiophene-2-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves two key steps:
Thiophene Ring Formation : A Suzuki-Miyaura coupling between a bromothiophene intermediate and phenylboronic acid under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80–100°C .
Benzyloxy Group Introduction : Benzyl protection of a hydroxyl group at the 3-position using benzyl bromide in the presence of K₂CO₃ in DMF at 60°C .
Carboxylic Acid Derivatization : Hydrolysis of a methyl ester precursor (e.g., methyl 3-(benzyloxy)-5-phenylthiophene-2-carboxylate) using NaOH in MeOH/H₂O (1:1) at reflux .
Q. Critical Parameters :
- Catalyst Loading : Pd catalyst ≥ 2 mol% ensures >80% coupling efficiency.
- Solvent Polarity : Polar aprotic solvents (DMF) enhance benzylation yields (85–92%) compared to THF (60–70%).
- Hydrolysis Time : Prolonged reaction times (>6 hr) risk decarboxylation; monitor by TLC (Rf shift from 0.7 to 0.3 in EtOAc/hexane).
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer: Use a multi-technique approach:
Q. Common Contaminants :
- Unhydrolyzed Ester : Detectable via IR (C=O stretch at 1720 cm⁻¹ vs. 1680 cm⁻¹ for carboxylic acid) .
- Debenzylated Byproduct : LC-MS peak at m/z 236.05 (if benzyl group is lost) .
Advanced Research Questions
Q. How can contradictory NOESY or COSY data be resolved during conformational analysis?
Methodological Answer: Contradictions often arise from dynamic effects or overlapping signals. Strategies include:
- Variable Temperature NMR : Conduct experiments at 25°C and −40°C to freeze rotameric states of the benzyloxy group .
- DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G*) and simulate NOE correlations with Chem3D .
- X-ray Crystallography : Resolve ambiguity via single-crystal analysis (if crystals form in EtOAc/hexane at 4°C) .
Case Study : A 2021 study on 3-chlorobenzo[b]thiophene derivatives showed that NOESY cross-peaks between thiophene H-4 and benzyl protons confirmed the antiperiplanar conformation .
Q. What strategies improve regioselectivity in electrophilic substitution reactions on the thiophene ring?
Methodological Answer: Regioselectivity is controlled by:
- Directing Groups : The 2-carboxylic acid acts as a meta-director, favoring substitution at C-5 over C-4 (3:1 ratio in nitration reactions) .
- Lewis Acid Catalysts : Use of FeCl₃ in acetylation shifts selectivity to C-4 (80% yield vs. 50% without catalyst) .
- Solvent Effects : Non-polar solvents (toluene) favor thermodynamic control (C-5 substitution), while polar solvents (DCE) favor kinetic pathways .
Q. How can computational modeling predict biological activity or metabolic stability?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen against COX-2 (PDB: 5KIR). The benzyloxy group shows hydrophobic interactions with Val523 (binding energy: −8.2 kcal/mol) .
- ADMET Prediction : SwissADME predicts moderate intestinal absorption (72%) due to high logP (3.5) but poor aqueous solubility (LogS = −4.1) .
- Metabolic Sites : CYP3A4-mediated O-debenzylation (Major) and thiophene ring oxidation (Minor) identified via StarDrop’s P450 module .
Validation : Compare in vitro microsomal stability assays (t₁/₂ = 45 min in human liver microsomes) with computational predictions .
Key Research Gaps
Solubility Enhancement : Co-crystallization with cyclodextrins or PEGylation remains unexplored.
Photostability : UV degradation pathways under ambient light are not yet characterized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
